molecular formula C26H38N8O3 B607266 eCF506 CAS No. 1914078-41-3

eCF506

Cat. No.: B607266
CAS No.: 1914078-41-3
M. Wt: 510.643
InChI Key: GMPQGWXPDRNCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

eCF506 is a small molecule inhibitor that targets the non-receptor tyrosine kinase SRC. This compound is known for its ability to lock SRC in its native inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions. This unique mechanism of action has shown significant potential in improving drug efficacy and tolerability in various cancer models .

Mechanism of Action

Target of Action

eCF506 is a potent and selective inhibitor of the SRC family kinase (SFK), specifically targeting the SRC protein . SRC is a non-receptor tyrosine kinase that plays a central role in various cellular processes, including cell proliferation, differentiation, migration, and metabolism . It is predominantly inactive in non-cancerous cells but is aberrantly activated in many cancer types .

Mode of Action

This compound locks SRC in its native inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions . This prevents phosphorylation and complex formation with its partner FAK (Focal Adhesion Kinase) . This mode of action results in highly potent and selective pathway inhibition .

Biochemical Pathways

The inhibition of SRC by this compound impacts multiple oncogenic signals transduced via receptor tyrosine kinases, cell-to-cell, or extracellular matrix-to-cell communications . By preventing the phosphorylation and complex formation with FAK, this compound disrupts the downstream signaling pathways regulated by SRC .

Result of Action

The result of this compound’s action is a significant inhibition of cell proliferation in various cancer models . In addition, treatment with this compound has resulted in increased antitumor efficacy and tolerability in syngeneic murine cancer models . This demonstrates significant therapeutic advantages over existing SRC/ABL inhibitors .

Action Environment

The action of this compound can be influenced by the cellular environment, particularly in the context of cancer. For instance, SRC is aberrantly activated in many cancer types, including solid tumors such as breast, colon, prostate, pancreatic, and ovarian cancers . Therefore, the efficacy of this compound may vary depending on the type and stage of cancer.

Preparation Methods

The synthesis of eCF506 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the developers. it is known that the compound is synthesized through a series of chemical reactions that ensure its high potency and selectivity . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

eCF506 undergoes various chemical reactions, primarily focusing on its interaction with SRC kinase. The compound inhibits SRC by locking it in an inactive conformation, preventing phosphorylation and complex formation with its partner FAK . This inhibition is achieved through specific binding interactions that stabilize the inactive form of SRC. Common reagents and conditions used in these reactions include specific solvents and catalysts that facilitate the binding of this compound to SRC. The major product formed from these reactions is the inactive SRC-eCF506 complex, which effectively inhibits SRC’s activity .

Properties

IUPAC Name

tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPQGWXPDRNCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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